4-(Trifluoromethyl)phenyl acetate

Description

Chemical Identity and Nomenclature

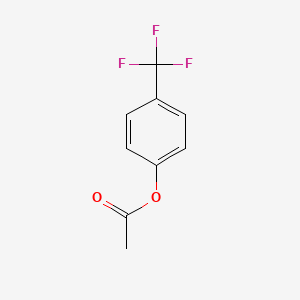

This compound possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 78950-29-5, which serves as its definitive identifier in chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as [4-(trifluoromethyl)phenyl] acetate, reflecting its structural composition of a phenyl ring substituted with a trifluoromethyl group at the para position and an acetate ester functional group. The molecular formula C9H7F3O2 indicates the presence of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a calculated molecular weight of 204.15 grams per mole.

The compound is recognized by several synonymous names within the chemical literature, including phenol, 4-(trifluoromethyl)-, 1-acetate and para-(trifluoromethyl)phenyl acetate. Additional systematic identifiers include the InChI (International Chemical Identifier) key DPPGVFHHZGVZED-UHFFFAOYSA-N and the SMILES notation CC(=O)OC1=CC=C(C=C1)C(F)(F)F, which provide standardized representations of the molecular structure for computational and database applications. The compound also carries the DSSTox Substance Identifier DTXSID70381535, facilitating its inclusion in toxicological and environmental databases. These multiple naming conventions and identifiers ensure precise communication within the scientific community and enable accurate cross-referencing across different chemical information systems.

The structural architecture of this compound demonstrates the characteristic features of organofluorine chemistry, where the trifluoromethyl substituent significantly influences the electronic properties of the aromatic system. The para-substitution pattern creates a symmetrical molecule with distinct electronic distribution, as the electron-withdrawing trifluoromethyl group reduces the electron density of the phenyl ring. This electronic modification affects the reactivity of the acetate ester functionality and influences the compound's physical properties, including its solubility characteristics and thermal stability. The compound's lipophilic character, enhanced by the presence of fluorine atoms, contributes to its potential utility in biological systems and pharmaceutical applications.

Historical Development and Discovery

The historical development of this compound can be traced to the broader evolution of organofluorine chemistry and the systematic exploration of trifluoromethyl-substituted aromatic compounds. The compound was first documented in chemical literature databases with its initial registration occurring on July 19, 2005, in the PubChem database, indicating its relatively recent emergence as a compound of scientific interest. The most recent modifications to its database entry occurred on May 18, 2025, reflecting ongoing research activities and updated chemical information. This timeline suggests that this compound represents a product of modern synthetic chemistry efforts aimed at developing novel fluorinated building blocks for pharmaceutical and materials applications.

The synthesis and characterization of this compound emerged from the broader scientific interest in incorporating fluorine atoms into organic molecules to modify their biological and physical properties. Research into trifluoromethyl-containing compounds accelerated significantly during the late 20th and early 21st centuries as chemists recognized the unique properties that fluorine substitution could impart to organic molecules. The development of practical synthetic methods for introducing trifluoromethyl groups into aromatic systems enabled the preparation of compounds like this compound as useful synthetic intermediates. The compound's acetate functionality provides a reactive handle for further chemical transformations, making it valuable for synthetic chemists seeking to construct more complex molecular architectures.

The compound has appeared in various patent applications and research publications, particularly those focused on pharmaceutical intermediates and specialty chemicals. Patent literature from the early 2000s describes synthetic approaches to trifluoromethyl-substituted phenolic compounds and their derivatives, providing context for the development of acetate esters like this compound. These patents often detail methods for preparing such compounds as intermediates in the synthesis of biologically active molecules, highlighting their importance in medicinal chemistry applications. The scientific literature has also documented computational studies investigating the vibrational spectroscopic properties and electronic structure of related trifluoromethyl-substituted phenyl acetates, contributing to the understanding of their fundamental chemical behavior.

Industrial and Academic Relevance

This compound demonstrates significant industrial and academic relevance across multiple sectors of chemical research and development. In pharmaceutical applications, the compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system disorders and other therapeutic areas. The trifluoromethyl group is widely recognized for enhancing the metabolic stability and bioavailability of pharmaceutical compounds, making trifluoromethyl-substituted building blocks like this acetate ester highly valuable in drug discovery programs. Academic research institutions utilize this compound in synthetic methodology development, exploring new reactions and transformations that can efficiently incorporate trifluoromethyl-containing fragments into target molecules.

The commercial availability of this compound from multiple chemical suppliers demonstrates its established position in the specialty chemicals market. Pricing information indicates that the compound commands premium prices reflecting its synthetic value and specialized applications, with costs ranging from approximately $33 for 250 milligrams to several hundred dollars for larger quantities. Major chemical suppliers including TCI Chemical, Alfa Aesar, and various specialty chemical companies maintain regular inventory of this compound, ensuring consistent supply for research and development activities. The compound is typically supplied with purities of 95% or higher, meeting the stringent quality requirements of pharmaceutical and academic research applications.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPGVFHHZGVZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381535 | |

| Record name | 4-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-29-5 | |

| Record name | 4-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-(Trifluoromethyl)phenol

The most common and direct synthetic route to 4-(Trifluoromethyl)phenyl acetate is the acetylation of 4-(trifluoromethyl)phenol using acetic anhydride or acetyl chloride under acidic or basic catalysis.

Reaction:

4-(Trifluoromethyl)phenol + Acetic anhydride (or Acetyl chloride) → this compound + By-products (acetic acid or HCl)-

- Solvent: Pyridine, dichloromethane, or other inert organic solvents

- Catalyst/Base: Pyridine or triethylamine to scavenge acid by-products

- Temperature: Ambient to reflux depending on reagents and solvent

- Reaction Time: 1–4 hours, monitored by TLC or HPLC

Notes:

This method is widely used due to its simplicity and high yield. The trifluoromethyl group is electron-withdrawing, which can slightly reduce the nucleophilicity of the phenol oxygen, but acetylation proceeds efficiently under standard conditions.

Alternative Synthesis via Phenol Activation and Ester Formation

In some advanced synthetic protocols, 4-(trifluoromethyl)phenol is first converted into a more reactive intermediate such as a phenolate salt or a phenyl triflate, which then undergoes esterification.

-

- Formation of 4-(trifluoromethyl)phenolate by treatment with a base (e.g., NaH or K2CO3)

- Reaction with acetyl chloride or acetic anhydride to form the acetate ester

-

- Enhanced reactivity and selectivity

- Useful in cases where direct acetylation is sluggish due to steric or electronic effects

Research Findings:

While specific data on this method for this compound is limited, analogous procedures for substituted phenols are well-documented in literature.

Synthesis via Cross-Coupling and Subsequent Esterification

Some research explores the synthesis of trifluoromethyl-substituted phenyl esters via palladium-catalyzed cross-coupling reactions, where a trifluoromethylated aryl halide is coupled with an acetate source or a phenol derivative, followed by esterification.

- Typical Catalysts: Pd(0) complexes with phosphine ligands

- Reaction Conditions: Mild temperatures (50–80 °C), inert atmosphere

Yields: Often high (>80%) with optimized catalysts and ligands

-

- Coupling of 4-bromophenyl trifluoromethyl derivative with sodium acetate or acetyl donors

- Followed by purification to isolate this compound

Research Data:

Studies on related trifluoromethylated aryl esters show that catalytic systems can be tuned for high efficiency and selectivity.

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acetylation | 4-(Trifluoromethyl)phenol + Ac2O or AcCl, pyridine, RT to reflux | Simple, straightforward | 80–95 | Most common industrial and lab method |

| Phenolate Intermediate | 4-(Trifluoromethyl)phenol + Base + AcCl/Ac2O | Enhanced reactivity | 75–90 | Useful for sterically hindered cases |

| Pd-Catalyzed Cross-Coupling | Aryl halide + acetate source, Pd catalyst, ligand, inert atmosphere | High selectivity, scalable | 80–90 | Requires catalyst optimization |

Detailed Research Findings and Analytical Data

Reaction Monitoring:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity. For example, HPLC retention times for similar trifluoromethyl phenyl esters are typically around 1.3–1.5 minutes under reverse-phase conditions.Structural Confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms the presence of the acetate group and trifluoromethyl substituent. The trifluoromethyl group typically shows a characteristic ¹⁹F NMR signal around -63 ppm. The aromatic protons appear in the 7.0–8.0 ppm range in ¹H NMR, with the acetate methyl group near 2.0 ppm.Purity Assessment:

Purity is often >98% as determined by HPLC and LC-MS. Mass spectrometry confirms the molecular ion peak at m/z 204 (M+), consistent with the molecular weight of 204.15 g/mol.Safety Considerations: The compound is classified as an irritant (GHS07), requiring appropriate personal protective equipment (PPE) during synthesis and handling.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids.

Reduction: The acetate group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

Oxidation: Trifluoromethyl ketones or carboxylic acids.

Reduction: 4-(Trifluoromethyl)phenyl alcohol.

Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

4-(Trifluoromethyl)phenyl acetate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects against diseases such as cancer and bacterial infections.

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as new antibiotics.

- Anti-inflammatory Properties : Research indicates that this compound can reduce the production of pro-inflammatory cytokines in vitro. In macrophage cell line studies, it was found to decrease TNF-alpha and IL-6 secretion by over 50% at concentrations above 10 µM, indicating its potential utility in treating inflammatory diseases .

Agrochemical Applications

Due to its biological activity, this compound is being investigated for use in agrochemicals. Its efficacy against plant pathogens makes it a candidate for developing new pesticides and herbicides.

- Pesticide Development : The compound's ability to inhibit specific enzymes critical for pathogen survival suggests it could be used to formulate effective agricultural chemicals aimed at protecting crops from disease.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced materials with specific thermal and chemical resistance.

- Polymer Chemistry : The trifluoromethyl group imparts unique characteristics to polymers synthesized from this compound, enhancing their stability and performance under harsh conditions. Research is ongoing into creating fluorinated polymers that exhibit improved mechanical properties and resistance to solvents .

Antimicrobial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent for infections caused by these pathogens.

Anti-inflammatory Research

In laboratory settings, researchers tested the anti-inflammatory effects of the compound on macrophage cell lines. The findings revealed a significant reduction in pro-inflammatory mediators at higher concentrations, supporting its candidacy for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)phenyl acetate exerts its effects is primarily related to the presence of the trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The molecular targets and pathways involved may include interactions with enzymes and receptors, leading to modulation of various biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability and electron deficiency, favoring interactions with aromatic residues in enzymes (e.g., acetylcholinesterase inhibition via π–π stacking with Trp286 ).

- Positional Isomerism : Derivatives with -CF₃ at the para position (e.g., this compound) exhibit higher symmetry and crystallinity compared to ortho or meta isomers, simplifying purification .

- Ester Chain Variations : Ethyl esters (e.g., compound 10d ) show higher yields (>90%) in synthesis compared to methyl esters, likely due to steric and solubility factors.

Biological Activity

4-(Trifluoromethyl)phenyl acetate is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 242.19 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : The compound influences various cellular processes by modulating signaling pathways involved in inflammation and oxidative stress .

- Gene Expression Alteration : It affects the expression of genes related to inflammatory responses, suggesting potential anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups demonstrate significant antimicrobial effects. Notably, this compound has shown activity against:

- Staphylococcus aureus : Effective against both standard and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) indicating potent activity .

- Protozoal Infections : Exhibited favorable effects against Giardia intestinalis and Entamoeba histolytica, with IC₅₀ values below 0.050 µM in some derivatives .

Anti-inflammatory Potential

Studies have highlighted the compound's ability to modulate inflammatory responses:

- It has been shown to influence NF-κB activity, a key transcription factor in inflammation. Certain derivatives resulted in a 10–15% increase in NF-κB activity, indicating a complex role in inflammatory modulation .

Table 1: Biological Activity Overview

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Potentially permeant due to lipophilic characteristics.

- Metabolic Stability : Enhanced stability attributed to the trifluoromethyl group.

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethyl)phenyl acetate, and how do reaction conditions influence yield and purity?

The synthesis of 4-(trifluoromethyl)phenyl derivatives typically employs intermediates like 4-trifluoromethyl benzyl chloride or 4-trifluoromethyl acetophenone. For example, diethyl malonate can react with 4-trifluoromethyl aniline under basic conditions to form ester intermediates, which are subsequently acetylated . Key factors include:

- Temperature control : Higher temperatures (e.g., 60–80°C) accelerate esterification but may increase side reactions like hydrolysis.

- Solvent selection : Ethyl acetate and toluene are common for their ability to dissolve trifluoromethylated intermediates while stabilizing reactive species .

- Catalysts : Pyridine or DMAP (4-dimethylaminopyridine) enhances acetylation efficiency by scavenging HCl .

Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- NMR : and NMR are critical for confirming the trifluoromethyl group’s presence and position. For instance, the NMR signal for -CF typically appears near -60 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond angles and torsional strain in the aromatic-acetate linkage .

- LCMS/HPLC : Retention times (e.g., ~0.29 minutes under SQD-FA50 conditions) and m/z values (e.g., [M+H]+ = 393) validate molecular weight and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Waste management : Halogenated waste must be segregated and treated by certified facilities to avoid environmental release of persistent fluorinated compounds .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or purification steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations can map electron density around the acetate carbonyl group, identifying susceptibility to nucleophilic attack. For example:

- The electron-withdrawing -CF group reduces electron density at the carbonyl carbon, increasing reactivity toward amines or alcohols.

- Transition-state modeling reveals steric hindrance from the bulky trifluoromethyl group, which may slow reactions with large nucleophiles .

Q. What contradictions exist in reported catalytic systems for coupling this compound with heteroaromatic amines?

- Palladium vs. copper catalysts : Pd-based systems (e.g., Pd(OAc)) achieve higher yields (>90%) in aryl amination but require strict anhydrous conditions. Copper catalysts (e.g., CuI) are cost-effective but struggle with sterically hindered substrates .

- Solvent effects : DMF improves solubility but may decompose at high temperatures, whereas ethyl acetate offers stability but limits reaction rates .

Q. How do structural modifications of this compound influence its bioactivity in medicinal chemistry applications?

Q. What advanced analytical techniques resolve discrepancies in purity assessments of this compound?

- High-resolution mass spectrometry (HRMS) : Differentiates between isobaric impurities (e.g., deacetylated byproducts) .

- Differential Scanning Calorimetry (DSC) : Detects polymorphic forms that may affect crystallization behavior .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.